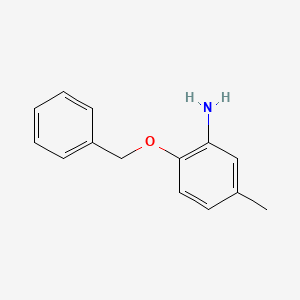

2-(Benzyloxy)-5-methylaniline

Description

Significance of Aromatic Amines in Contemporary Chemical Science

Aromatic amines are organic compounds characterized by an amino group bonded to an aromatic ring. wisdomlib.org This structural feature imparts distinct reactivity compared to aliphatic amines, largely due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. fiveable.me This delocalization reduces the basicity of the amine but enhances the reactivity of the aromatic ring in electrophilic substitution reactions. fiveable.me

Their versatility makes them crucial intermediates in the synthesis of a wide array of more complex molecules. numberanalytics.com They are foundational to the production of numerous dyes and pigments, and play a pivotal role in the agrochemical industry. numberanalytics.comtaylorandfrancis.com Furthermore, their presence in many biologically active molecules underscores their importance in medicinal chemistry and drug discovery. fiveable.metaylorandfrancis.com

Overview of Benzyloxy-Substituted Aniline (B41778) Derivatives in Advanced Synthesis and Applications

Within the broad class of aromatic amines, benzyloxy-substituted aniline derivatives represent a significant subclass. The benzyloxy group, a benzyl (B1604629) group attached via an oxygen atom, can be strategically introduced into an aniline framework to modulate the molecule's electronic properties and reactivity. This substituent can also serve as a protecting group for a hydroxyl function during multi-step syntheses.

These derivatives are valuable intermediates in organic synthesis. beilstein-journals.org For instance, they are used in the preparation of various heterocyclic compounds, which are core structures in many pharmaceuticals. wisdomlib.org The presence of the benzyloxy group can also influence the mesomorphic properties of liquid crystalline materials. mdpi.com

Research Scope and Focus on 2-(Benzyloxy)-5-methylaniline within Chemical Literature

This compound, with the chemical formula C₁₄H₁₅NO, has emerged as a specific compound of interest in chemical research. chemicalbook.com Its structure, featuring a benzyloxy group at the 2-position and a methyl group at the 5-position of the aniline ring, provides a unique combination of steric and electronic features.

Research on this compound often focuses on its role as a key intermediate in the synthesis of more complex molecules. For example, it is a precursor in the creation of various organic compounds, potentially for applications in medicinal chemistry and materials science. The specific arrangement of the substituents on the aniline ring makes it a valuable building block for creating targeted molecular architectures.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 859791-73-4 |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.27 g/mol |

| Melting Point | 32-33 °C |

| Boiling Point | 361.7±27.0 °C (Predicted) |

| MDL Number | MFCD08686868 |

Table 1: Physicochemical Properties of this compound. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTFBZKZNBBYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Benzyloxy 5 Methylaniline and Analogues

Established Synthetic Routes to 2-(Benzyloxy)-5-methylaniline

Traditional synthetic approaches to this compound typically rely on well-established, multi-step sequences starting from readily available precursors. These methods prioritize reliability and yield, often employing classical named reactions.

The most common strategies for constructing the this compound scaffold begin with precursors that already contain either the aniline (B41778) or the benzyloxy group, with subsequent reactions building the final molecule. A highly logical and frequently employed pathway involves the O-benzylation of a substituted nitrophenol followed by the reduction of the nitro group.

A primary route starts from 4-methyl-2-nitrophenol (B89549). This precursor contains the correct substitution pattern of the methyl group and a nitro group that can be readily converted to the target amine functionality. The synthesis proceeds in two main steps:

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-methyl-2-nitrophenol is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide ion. This nucleophile then displaces a halide from benzyl (B1604629) bromide or benzyl chloride to form the benzyl ether, yielding 1-(benzyloxy)-4-methyl-2-nitrobenzene.

Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to an amine. This transformation can be achieved using various reducing agents. Classical methods include the use of metals in acidic media (e.g., tin(II) chloride in hydrochloric acid or iron in acetic acid). A more modern and cleaner alternative is catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

This precursor-based approach provides high regiochemical control, as the positions of the functional groups are set from the start.

| Step | Reactant | Reagents | Product | Typical Conditions |

| 1 | 4-Methyl-2-nitrophenol | 1. K₂CO₃, 2. Benzyl bromide | 1-(Benzyloxy)-4-methyl-2-nitrobenzene | Acetone or DMF, reflux |

| 2 | 1-(Benzyloxy)-4-methyl-2-nitrobenzene | H₂, Pd/C | This compound | Ethanol (B145695) or Ethyl acetate, room temperature |

This table outlines a common precursor-based synthetic route.

While direct synthesis is often preferred, general aniline derivatization methods can also be conceptually applied to synthesize or modify this compound. These methods are fundamental in organic synthesis for creating libraries of related compounds. nih.govbeilstein-journals.orgbeilstein-journals.org Aniline and its derivatives are rich in chemical reactivity, allowing for functionalization at both the amino group and the aromatic ring.

N-Functionalization: The amino group of an aniline can be readily alkylated or acylated. For instance, reaction with alkyl halides can introduce alkyl groups, while reaction with acid chlorides or anhydrides forms amides.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the powerful activating amino group are positions 4 and 6. The existing substituents (methyl and benzyloxy groups) also influence the regioselectivity of reactions like halogenation, nitration, or sulfonation.

| Reaction Type | Reagent Example | Position of Reaction on this compound | Product Type |

| N-Acetylation | Acetic anhydride | Amino group | Amide |

| N-Alkylation | Methyl iodide | Amino group | Secondary or Tertiary Amine |

| Bromination | N-Bromosuccinimide (NBS) | Aromatic ring (positions 4, 6) | Bromo-substituted aniline |

| Nitration | Nitric acid/Sulfuric acid | Aromatic ring (positions 4, 6) | Nitro-substituted aniline |

This table shows general functionalization reactions applicable to aniline derivatives.

Advanced Synthetic Methodologies

Recent advances in synthetic chemistry aim to improve the efficiency, safety, and environmental impact of chemical processes. These modern methodologies are highly applicable to the synthesis of this compound and its derivatives.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netwalisongo.ac.id Applying these principles to the synthesis of this compound can lead to significant improvements. wjpmr.comresearchgate.netrsc.org

Key green improvements to the established routes include:

Catalytic Reagents: Replacing stoichiometric reducing agents like tin or iron with catalytic hydrogenation for the nitro reduction step improves atom economy and minimizes metallic waste. nih.gov

Safer Solvents: Traditional solvents like DMF or chlorinated hydrocarbons can often be replaced with greener alternatives such as ethanol, 2-propanol, or in some cases, water.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals. nih.gov This technology allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic reactions. researchgate.net

The two-step synthesis of this compound is well-suited for adaptation to a flow process:

O-Benzylation in Flow: A solution of 4-methyl-2-nitrophenol and a base can be mixed in a T-junction with a stream of benzyl bromide solution. This mixture then passes through a heated coil reactor to ensure complete reaction before purification.

Continuous Hydrogenation: The output from the first step can be directly channeled into a second flow reactor, typically a packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C). Pumping hydrogen gas into this stream achieves a safe and highly efficient reduction of the nitro group.

This integrated flow system can minimize manual handling of intermediates and allow for scalable, on-demand production.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity. nih.govbeilstein-journals.org Many reactions relevant to the synthesis of this compound derivatives are significantly accelerated by microwave energy. nih.govrsc.orgorganic-chemistry.org

For example, the Williamson ether synthesis step can often be completed in minutes under microwave irradiation, compared to hours using conventional heating. Similarly, palladium-catalyzed cross-coupling reactions to create analogues are known to be highly efficient under microwave conditions.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) |

| Williamson Ether Synthesis | 4-12 hours | 5-20 minutes |

| Suzuki Coupling (for analogues) | 6-24 hours | 10-30 minutes |

| Nitro Group Reduction (with formate (B1220265) salts) | 2-8 hours | 15-45 minutes |

This table provides a comparison of typical reaction times for conventional versus microwave-assisted synthesis for relevant reaction types.

Asymmetric Synthesis and Chiral Induction Strategies for Related Analogues

The development of asymmetric syntheses for analogues of this compound is crucial for accessing enantiomerically pure compounds, which are often required in pharmaceutical and materials science applications. Chiral amines and their derivatives are prevalent in many approved drugs, highlighting the importance of stereocontrolled synthetic methods. nih.govsigmaaldrich.com

One prominent strategy involves the stereospecific cross-coupling of enantioenriched alkylboronic esters with lithiated aryl hydrazines. nih.gov This transition-metal-free approach proceeds through a 1,2-metalate rearrangement of an in situ generated arylboronate complex, triggered by acylation of the hydrazine. This method provides access to a range of enantioenriched ortho- and para-substituted chiral anilines with high yields and complete enantiospecificity. nih.gov The choice of the acylating agent is critical for achieving high stereocontrol. nih.gov

Another approach to chiral aniline synthesis involves the use of chiral auxiliaries. For instance, chiral auxiliaries like menthol (B31143) and oxazolidinones have been explored for directed benzylation, although with varying degrees of success. usm.edu Biocatalysis also presents a powerful tool for asymmetric synthesis. For example, the enantioselective reduction of a ketone intermediate using a biocatalyst was a key step in the synthesis of the oncological drug Lorlatinib. nih.gov Similarly, asymmetric reduction with an oxazaborolidine catalyst has been employed to produce chiral chromanol intermediates. nih.gov

Chiral induction can also be achieved through the use of chiral dopants during polymerization. For example, camphorsulfonic acid (CSA) can induce a helical conformation in polyaniline (PANI). researchgate.net The steric hindrance of substituents on the aniline ring can influence the resulting chirality of the polymer. researchgate.net Furthermore, chiral amines can induce chirality in polymers through acid-base interactions. uq.edu.au

The following table summarizes various strategies for the asymmetric synthesis of chiral aniline analogues:

| Strategy | Key Reagents/Catalysts | Substrates | Products | Key Features |

| Stereospecific Cross-Coupling | Alkylboronic esters, lithiated aryl hydrazines, acylating agents | Secondary and tertiary alkylboronic esters | ortho- and para-substituted chiral anilines | Transition-metal-free, high yield, complete enantiospecificity. nih.gov |

| Chiral Auxiliary Directed Synthesis | Chiral auxiliaries (e.g., menthol, oxazolidinones) | Malonic acid esters | Chiral malonic acid half-esters | Explored as an alternative to enzymatic hydrolysis. usm.edu |

| Biocatalysis | Biocatalysts (enzymes) | Ketones | Chiral alcohols | Enantioselective reduction. nih.gov |

| Asymmetric Reduction | Oxazaborolidine catalysts | Ketones | Chiral alcohols | Used in the synthesis of chiral chromanols. nih.gov |

| Chiral Dopant Induced Polymerization | Camphorsulfonic acid (CSA) | Aniline and its derivatives | Chiral polyanilines | Helical conformation induced by chiral dopant. researchgate.net |

Reaction Mechanism Studies in the Synthesis of this compound

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions, improving yields, and controlling selectivity. The synthesis typically involves the introduction of the benzyloxy group onto a phenolic precursor and the subsequent reduction of a nitro group to an amine.

Mechanistic Investigations of Benzyloxy Group Introduction

The introduction of a benzyloxy group is commonly achieved through a Williamson ether synthesis, which involves the deprotonation of a hydroxyl group followed by nucleophilic substitution with a benzyl halide. organic-chemistry.org The reaction of a phenoxide with benzyl bromide is a classic example. For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org A newer reagent, 2-benzyloxy-1-methylpyridinium triflate, allows for benzylation under neutral conditions. organic-chemistry.org

The mechanism of O-benzylation can also involve transition metal catalysis. For instance, a gold(I)-catalyzed synthesis of benzyl-protected substituted phenols has been reported. organic-chemistry.org Mechanistic investigations suggest an initial intramolecular [3+2] cycloaddition to form a bicyclic Au-carbenoid intermediate, which then undergoes further transformations to yield the phenol (B47542) product. organic-chemistry.org

Oxidative debenzylation, the reverse reaction, can proceed via a bromo radical mechanism when using an alkali metal bromide and an oxidant like Oxone. acs.org The bromo radical abstracts a hydrogen atom from the benzylic position, initiating the cleavage. acs.org

Exploration of Amination Reaction Pathways

The formation of the aniline group in this compound is typically achieved by the reduction of a corresponding nitro-substituted precursor. The reduction of nitroarenes to anilines is a well-established transformation with several mechanistic pathways depending on the reagents used. acs.orgacs.org

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like palladium on carbon (Pd/C). wikipedia.org The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final aniline. acs.org

Reducing Metal Reductions: The Béchamp reduction, using iron in acidic media, is a classical method. wikipedia.org The proposed mechanism involves a multi-step reduction of the nitro group to nitroso, then to a hydroxylamino group, and finally to the amine. wikipedia.org Other metals like tin and zinc in the presence of acid are also used. acs.org

Hydride Transfer: Reagents like lithium aluminum hydride can also reduce nitroarenes, though this method is less common for this specific transformation. acs.org

Direct amination of aromatic rings is also possible, though less common for the synthesis of this specific compound. Photocatalytic amination of benzene (B151609) and its derivatives with aqueous ammonia (B1221849) over a platinum-loaded titanium oxide catalyst has been studied. The proposed mechanism involves the formation of an amide radical (•NH2) which attacks the aromatic ring. researchgate.net

Analysis of Side Reactions and Selectivity Control

Controlling selectivity is a critical aspect of synthesizing this compound. During the introduction of the benzyloxy group, side reactions can occur, particularly if other reactive functional groups are present. In the case of nitration of a substituted phenol, the directing effects of the existing substituents will determine the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho, para-director. wikipedia.org To control regioselectivity and prevent oxidation of the aniline, the amino group is often protected, for example, as an acetanilide, before nitration. rsc.org

In the reduction of the nitro group, over-reduction is generally not an issue, but the presence of other reducible functional groups must be considered. For instance, catalytic hydrogenation can also reduce other functional groups like alkenes or alkynes. The choice of reducing agent and reaction conditions is therefore crucial for chemoselectivity.

Side reactions can also occur during amination. For instance, in the dehydrogenative aromatization of cyclohexanones with ammonia to form primary anilines, the formation of secondary amines and phenols are potential side reactions. acs.orgnih.gov Selectivity can be controlled by factors such as the choice of catalyst support and the adsorption of reactants on the catalyst surface. acs.orgnih.gov The strength of the base used can also influence the selectivity in the oxidation of anilines, leading to either azoxybenzenes or nitrobenzenes. acs.org

Synthetic Accessibility Assessment and Route Optimization

The efficient synthesis of this compound relies not only on effective reaction methodologies but also on the strategic planning and optimization of the synthetic route. Computational tools are increasingly being employed to assess the synthetic accessibility of molecules and to optimize synthetic pathways.

Computational Models for Synthetic Accessibility Prediction

Computational models for predicting synthetic accessibility (SA) are valuable tools in chemical synthesis design. These models aim to provide a quantitative measure of how easily a molecule can be synthesized. SA scores are often based on a combination of molecular complexity and fragment contributions derived from databases of known reactions and synthesized molecules. nih.gov

Several computational methods have been developed to assess SA:

Complexity-based methods: These approaches evaluate structural features such as the presence of spiro-rings, a large number of stereocenters, and non-standard ring fusions to estimate synthetic complexity. nih.gov

Retrosynthetic-based methods: These models analyze a molecule's structure to identify potential synthetic disconnections and known reaction pathways.

Machine learning and deep learning models: These data-driven approaches use algorithms trained on large datasets of chemical reactions and known molecules to predict synthetic accessibility. acs.orgnih.gov For instance, the GASA (Graph Attention-based assessment of Synthetic Accessibility) framework uses a graph neural network architecture to capture important structural features related to synthetic accessibility. acs.orgconsensus.app

These models can help chemists prioritize synthetic targets and identify potential challenges in a proposed synthetic route. The following table provides an overview of some computational models for SA prediction:

| Model/Method | Approach | Key Features |

| SAscore | Combination of fragment contributions and a complexity penalty. nih.gov | Provides a score between 1 (easy to make) and 10 (very difficult to make). nih.gov |

| SYBA (SYnthetic Bayesian Accessibility) | Bayesian modeling based on molecular fragments. acs.org | Classifies molecules as easy-to-synthesize or hard-to-synthesize. |

| SCScore (Synthetic Complexity score) | Based on a neural network trained on reaction data. acs.org | Predicts the number of reaction steps required for synthesis. |

| RAscore (Retrosynthetic Accessibility score) | Uses a neural network to assess the feasibility of retrosynthetic steps. acs.org | Focuses on the retrosynthetic aspect of accessibility. |

| GASA (Graph Attention-based assessment of Synthetic Accessibility) | Graph neural network with an attention mechanism. acs.orgconsensus.app | Captures important structural features and has a broader applicability domain. acs.org |

Route optimization can also be facilitated by high-throughput experimentation and machine learning algorithms. beilstein-journals.org Automated systems can perform a large number of reactions under different conditions, and the resulting data can be used to train models that predict optimal reaction parameters. beilstein-journals.org These approaches are being applied to a wide range of reaction types, including cross-coupling and amination reactions. beilstein-journals.org

Retrosynthetic Analysis for Complex Derivative Design

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing complex target molecules into simpler, readily available starting materials. For a hypothetical complex derivative incorporating the this compound scaffold, such as a molecule with further substitution on the benzyl ring or the aniline nitrogen, the retrosynthetic approach would prioritize key bond disconnections that lead to reliable and high-yielding synthetic steps.

A primary disconnection strategy would target the ether linkage, as the formation of diaryl ethers is a well-established transformation. This C-O bond disconnection leads to two key precursors: a substituted phenol (specifically, 2-amino-4-methylphenol) and a corresponding benzyl halide. This approach simplifies the target molecule significantly, breaking it down into two manageable fragments.

A second critical disconnection involves the C-N bond of the aniline group. However, a more common and practical synthetic route involves introducing the nitrogen functionality at an earlier stage, often as a nitro group. Therefore, a functional group interconversion (FGI) is a more likely retrosynthetic step, transforming the amine into a nitro group. This leads to a 2-(benzyloxy)-5-methyl-1-nitrobenzene intermediate. The subsequent reduction of the nitro group to an amine is a highly efficient and standard procedure.

This retrosynthetic strategy can be visualized as follows:

Target Molecule: A complex derivative of this compound.

Step 1: C-O Bond Disconnection (Ether linkage)

This step breaks the bond between the benzylic carbon and the phenolic oxygen.

Precursors: 2-Amino-4-methylphenol (B1222752) and a substituted Benzyl Bromide. This disconnection is strategically sound as the forward reaction, a Williamson ether synthesis or a palladium-catalyzed etherification, is a robust method for forming this bond.

Step 2: Functional Group Interconversion (Amine to Nitro)

Instead of directly forming the C-N bond, the retrosynthetic analysis transforms the amine of 2-amino-4-methylphenol into a nitro group for a more practical forward synthesis.

Precursor: 2-Nitro-4-methylphenol. The subsequent etherification followed by nitro group reduction is a common and effective sequence in aromatic chemistry.

This analysis leads to simple starting materials: 4-methylphenol, which can be nitrated to 2-nitro-4-methylphenol, and a suitable benzyl halide. This logical deconstruction allows for a convergent and efficient synthetic plan for a wide array of complex derivatives.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

The successful synthesis of this compound and its analogues hinges on the careful optimization of reaction conditions. Key transformations, such as the palladium-catalyzed C-O cross-coupling (Buchwald-Hartwig etherification) and the classical Williamson ether synthesis, are highly sensitive to various parameters. acs.orgrsc.org Research has focused on fine-tuning these conditions to maximize yield and purity while minimizing reaction times and catalyst loading.

Palladium-Catalyzed Buchwald-Hartwig Etherification:

This reaction is a powerful method for forming the C-O bond between an aryl halide and an alcohol. rsc.org In the context of synthesizing a 2-(benzyloxy)-aniline derivative, this would typically involve coupling an aryl bromide or chloride (e.g., 2-bromo-4-methylaniline (B145976) derivative) with benzyl alcohol. The optimization of this reaction involves several key factors:

Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. scispace.comnih.gov Bulky, electron-rich biarylphosphine ligands, such as XPhos and t-BuXPhos, have demonstrated high efficacy. nih.gov The combination of a palladium precursor like Pd(OAc)₂ or [Pd(allyl)Cl]₂ with an appropriate ligand can significantly impact reaction rates and yields. acs.orgnih.gov

Base: A strong, non-nucleophilic base is required to deprotonate the alcohol. Common choices include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃). nih.govresearchgate.net The choice of base can influence the reaction's efficiency and substrate scope.

Solvent: Aprotic, non-polar solvents like toluene (B28343) or dioxane are typically used to facilitate the reaction while maintaining the stability of the catalytic species. nih.govresearchgate.net

Temperature: While some modern catalyst systems allow for room temperature couplings, many Buchwald-Hartwig reactions require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. acs.org

The following table summarizes typical optimization findings for a generic Buchwald-Hartwig etherification reaction.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(o-tolyl)₃ | Cs₂CO₃ | Toluene | 100 | 45 |

| 2 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 68 |

| 3 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80 | 92 |

| 4 | [Pd(cinnamyl)Cl]₂ | L8 (a biarylphosphine) | NaOtBu | Toluene | Room Temp | 85 |

Optimization of Nitro Group Reduction:

The final step in one of the proposed synthetic routes is the reduction of a nitro group to an aniline. The optimization of this transformation is critical to ensure a clean conversion without affecting other functional groups, such as the benzyloxy ether.

Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a very common and clean method. Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, are also effective.

Solvent: The choice of solvent depends on the reducing agent. For catalytic hydrogenation, alcohols like ethanol or methanol (B129727) are common. For metal/acid reductions, the corresponding acid or a co-solvent is used.

Temperature and Pressure: Catalytic hydrogenation is often performed at room temperature and atmospheric pressure, but for more stubborn substrates, elevated temperature and pressure may be required.

Below is a table illustrating the optimization of the nitro reduction step.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Fe / Acetic Acid | Acetic Acid | 80 | 4 | 85 |

| 2 | SnCl₂·2H₂O | Ethanol | Reflux | 3 | 90 |

| 3 | H₂ (1 atm), 10% Pd/C | Ethanol | 25 | 6 | 95 |

| 4 | Na₂S₂O₄ | THF/Water | 60 | 2 | 88 |

By systematically evaluating these parameters, chemists can develop robust and efficient protocols for the synthesis of this compound and its derivatives, ensuring high yields and purity essential for their application in various fields of chemical research.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Applications in Structural Assignment

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 2-(Benzyloxy)-5-methylaniline, one would expect to observe distinct signals for the protons on the aniline (B41778) ring, the methyl group, the benzylic methylene (B1212753) group, and the benzyl (B1604629) ring. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would be used to assign it to a specific proton in the structure. For instance, the methyl group protons would likely appear as a singlet, while the aromatic protons would show more complex splitting patterns due to coupling with their neighbors.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number of different types of carbon atoms in a molecule and to gain insight into their chemical environment. A ¹³C NMR spectrum of this compound would show separate peaks for each unique carbon atom in the aniline ring, the methyl group, the benzyloxy group (including the methylene carbon and the carbons of the benzyl ring). The chemical shifts of these signals would help to confirm the carbon framework of the molecule.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Connectivity Studies

Advanced, multi-dimensional NMR techniques would be required for unambiguous structural confirmation.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming which protons are adjacent to one another. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons, helping to determine the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound (C₁₄H₁₅NO) with very high precision. This highly accurate mass measurement allows for the calculation of the elemental formula, which serves as a definitive confirmation of the compound's chemical composition.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting fragment ions. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would provide detailed structural information. Expected fragmentation pathways could include the cleavage of the benzylic C-O bond, leading to the formation of a benzyl cation or a tropylium (B1234903) ion (m/z 91), and a 2-amino-4-methylphenoxyl radical, or vice-versa. The analysis of these fragment ions would help to confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. When applied to this compound, the resulting spectrum would be expected to display characteristic absorption bands corresponding to its distinct structural components.

A detailed literature search did not yield a specific, published IR spectrum for this compound. However, based on its structure, the following vibrational modes would be anticipated:

N-H Stretching: The primary amine group (-NH₂) would typically exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹. The presence of two bands is characteristic of a primary amine, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from the two benzene (B151609) rings would appear as a group of bands typically above 3000 cm⁻¹. The aliphatic C-H stretching from the methylene (-CH₂) and methyl (-CH₃) groups would be observed just below 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretching within the aromatic rings would produce several sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The ether linkage (Ar-O-CH₂) is expected to show a strong, characteristic C-O stretching band, typically in the range of 1200-1260 cm⁻¹ for aryl ethers.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine would likely be found in the 1250-1360 cm⁻¹ region.

Vibrational analysis, often supported by computational methods such as Density Functional Theory (DFT), would allow for the precise assignment of these absorption bands to specific molecular motions, confirming the presence and connectivity of the functional groups within the this compound structure.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (-CH₂, -CH₃) | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl Ether (C-O) | Stretch | 1200 - 1260 |

Note: This table is based on established correlation charts for IR spectroscopy and is predictive. Experimental values for the specific compound are not available in the cited literature.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

A search of crystallographic databases and the scientific literature did not locate any published single-crystal X-ray diffraction studies for this compound. If such a study were to be conducted, a suitable single crystal of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions could be determined.

The data obtained from X-ray crystallography would reveal:

The planarity of the aniline and benzyl rings.

The torsion angles defining the orientation of the benzyloxy group relative to the methylaniline ring.

The geometry of the amine group.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group, which would dictate the crystal packing arrangement.

General studies on aniline derivatives often reveal extensive hydrogen bonding networks that influence their physical properties. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods in this regard.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a versatile technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reverse-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

While no specific HPLC method for this compound has been published, the development of such a method would involve:

Column Selection: A C18 or C8 column would be a common starting point.

Mobile Phase Optimization: A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation from any impurities and a sharp peak shape for the target compound.

Detector: A UV detector would be highly effective, as the two aromatic rings in the molecule would lead to strong UV absorbance, likely around 254 nm.

This method would allow for the determination of the compound's purity by integrating the area of its peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. General methods for the HPLC analysis of aromatic amines often involve pre-column derivatization to enhance detection, although the strong UV absorbance of the target compound may make this unnecessary. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound to be analyzed by GC, it must be sufficiently volatile and thermally stable. While this compound may be amenable to GC analysis, polar functional groups like primary amines can sometimes lead to poor peak shape and column interactions.

In such cases, derivatization is often employed to create a more volatile and less polar analog. For the primary amine in this compound, common derivatization reactions include acylation or silylation.

The mass spectrometer would then fragment the eluted compound in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. Key fragmentation patterns for this compound would be expected to include:

A prominent molecular ion peak (M⁺).

A base peak corresponding to the tropylium ion (m/z 91) from the cleavage of the benzyl group, which is a very stable fragment.

Fragments corresponding to the loss of the benzyloxy group or other characteristic cleavages of the aniline portion of the molecule.

No specific GC-MS data for this compound is currently available in the literature. However, the technique would be invaluable for confirming the compound's identity (via its mass spectrum) and for detecting and identifying any volatile impurities.

Theoretical and Computational Chemistry Studies of 2 Benzyloxy 5 Methylaniline Systems

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide detailed insights into the electronic properties of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. echemcom.comnih.gov A DFT study on 2-(Benzyloxy)-5-methylaniline would typically involve geometry optimization to find the most stable three-dimensional structure. From this optimized structure, various electronic properties could be calculated.

Key parameters that would be investigated in a DFT study include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The energy gap between them indicates the molecule's chemical stability and electronic transport properties.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying sites susceptible to nucleophilic and electrophilic attack. echemcom.comnih.gov

Spectroscopic Properties: DFT calculations can predict vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis), which can be compared with experimental data for structural validation. researchgate.net

Currently, there are no specific published DFT studies providing these detailed findings for this compound.

Ab Initio Methods for Prediction of Molecular Properties and Reactivity

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. These methods could be employed to predict:

Molecular Geometry: Precise bond lengths and angles.

Thermochemical Data: Enthalpy of formation and reaction energies.

Ionization Potential and Electron Affinity: Fundamental properties related to reactivity.

No specific research employing ab initio methods for the detailed analysis of this compound has been found in the literature.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.govunipa.it An MD simulation of this compound, likely in a solvent like water or an organic solvent, could reveal:

Conformational Preferences: Identifying the most stable and frequently occurring shapes (conformers) of the molecule in a dynamic environment. nih.govresearchgate.net

Solvation Effects: How the solvent molecules arrange around the solute and affect its structure and dynamics.

Intermolecular Interactions: Analyzing non-covalent interactions such as hydrogen bonding and van der Waals forces between molecules of this compound or with solvent molecules. researchgate.netbohrium.com

Specific MD simulation studies focused on this compound are not present in the current body of scientific literature.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govuomisan.edu.iqnih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target. stanford.edunih.gov

A molecular docking study involving this compound would require a specific biological target (e.g., an enzyme or receptor). The study would predict:

Binding Pose: The most likely three-dimensional orientation of the compound within the target's binding site.

Binding Affinity: A score that estimates the strength of the interaction, often correlated with inhibitory activity.

Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, or other forces that stabilize the ligand-target complex. nih.gov

No published research detailing molecular docking studies with this compound as the ligand was identified.

Structure-Activity and Structure-Property Relationship (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.commdpi.com For this compound, an SAR study would involve synthesizing and testing a series of related analogues to determine how modifications to its chemical structure (e.g., changing the position of the methyl group, altering the benzyloxy group) affect a specific biological activity. An SPR study would similarly correlate structural changes with properties like solubility or melting point.

There are no available SAR or SPR studies centered on this compound in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict their efficacy for a specific biological target. This process typically involves calculating a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.

The development of a robust QSAR model for this compound analogs would begin with the synthesis and biological evaluation of a training set of compounds. The data from this training set is then used to generate a statistical model, often using techniques like multiple linear regression or partial least squares. This model can subsequently be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

| Descriptor Type | Examples of Descriptors | Potential Impact on Biological Efficacy |

| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges | Influences drug-receptor interactions, such as hydrogen bonding and electrostatic interactions. |

| Steric | Molar refractivity (MR), Taft steric parameter (Es), van der Waals volume | Affects how well the molecule fits into a biological target's active site. |

| Hydrophobic | LogP, Hydrophobic surface area | Governs the molecule's ability to cross cell membranes and its distribution in the body. |

| Topological | Connectivity indices, Wiener index | Describes the branching and shape of the molecule, which can be related to its interaction with a receptor. |

Analysis of Substituent Effects on Chemical Reactivity and Biological Activity of this compound Derivatives

The chemical reactivity and biological activity of this compound can be systematically modified by introducing different substituents at various positions on the aromatic rings. The analysis of these substituent effects is crucial for optimizing the properties of the lead compound. Substituents can exert their influence through a combination of electronic and steric effects.

Electronic effects are typically categorized as either inductive effects, which are transmitted through sigma bonds, or resonance effects, which are transmitted through pi systems. For instance, electron-withdrawing groups, such as nitro or cyano groups, can decrease the electron density on the aniline (B41778) nitrogen, thereby reducing its basicity and nucleophilicity. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, would increase the electron density. These changes in electronic properties can have a profound impact on how the molecule interacts with its biological target.

Steric effects arise from the spatial arrangement of atoms. Bulky substituents can hinder the approach of a reactant or prevent the molecule from adopting the optimal conformation for binding to a receptor. A detailed analysis of these effects, often aided by computational tools, is essential for the rational design of new derivatives with improved activity and selectivity.

| Substituent (R) | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity of Aniline Nitrogen |

| -NO2 | para to -NH2 | Strong electron-withdrawing (resonance) | Moderate | Decreased nucleophilicity |

| -OCH3 | para to -NH2 | Strong electron-donating (resonance) | Moderate | Increased nucleophilicity |

| -Cl | ortho to -NH2 | Electron-withdrawing (inductive) | Moderate | Decreased nucleophilicity, potential steric hindrance |

| -C(CH3)3 | meta to -NH2 | Weak electron-donating (inductive) | Large | Minor electronic effect, significant steric hindrance at the meta position |

Conformational Analysis and Stereochemical Considerations in Molecular Design

The three-dimensional structure of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound involves identifying the low-energy conformations that the molecule is likely to adopt. The flexibility of the benzyloxy group, due to the rotatable bonds in the benzyl-oxy-aniline linkage, allows the molecule to exist in multiple conformations. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to map the potential energy surface and identify the most stable conformers.

Stereochemical considerations are also paramount, particularly if derivatives of this compound contain chiral centers. The different enantiomers or diastereomers of a chiral molecule can have vastly different biological activities and metabolic profiles. Therefore, molecular design efforts must consider the stereochemistry of the target molecule and its interaction with the chiral environment of the biological system. Understanding the preferred conformation and stereochemistry is essential for designing molecules that can effectively bind to their intended biological target.

Cheminformatics and Data-Driven Research

Cheminformatics and data-driven approaches are revolutionizing the field of chemical research. By leveraging large datasets and computational algorithms, these methods can accelerate the discovery and optimization of new molecules.

Virtual Screening and Design of Chemical Compound Libraries

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, virtual screening can be used to explore a vast chemical space and identify novel derivatives with high predicted activity. This can be done through either ligand-based or structure-based approaches. In ligand-based virtual screening, a model of an active compound is used to find other molecules with similar properties. In structure-based virtual screening, the three-dimensional structure of the biological target is used to dock and score potential ligands.

The design of chemical compound libraries focused on the this compound scaffold is another important application of cheminformatics. By systematically varying the substituents at different positions, a diverse library of related compounds can be generated in silico. This library can then be filtered based on various criteria, such as drug-likeness and predicted activity, to select a smaller, more focused set of compounds for synthesis and experimental testing.

Machine Learning and Artificial Intelligence Applications in Chemical Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to various aspects of chemical discovery. These powerful techniques can learn from large datasets of chemical and biological information to make predictions about the properties of new molecules. For this compound, ML models could be trained to predict a wide range of properties, including biological activity, toxicity, and physicochemical properties.

Deep learning, a subset of machine learning, has shown particular promise in this area. Deep neural networks can learn complex patterns and relationships in the data that may not be apparent with traditional methods. These models can be used to generate novel molecular structures with desired properties, a process known as de novo drug design. By applying AI and ML, the process of discovering and optimizing new derivatives of this compound can be significantly accelerated.

Reaction Prediction and Retrosynthesis Algorithms for Novel Synthetic Routes

The synthesis of novel derivatives of this compound can be a complex and time-consuming process. Reaction prediction and retrosynthesis algorithms can assist chemists in designing efficient synthetic routes. Reaction prediction models use machine learning to predict the outcome of a chemical reaction, given the reactants and conditions. This can help chemists to identify potential side reactions and optimize reaction conditions.

Research Applications of 2 Benzyloxy 5 Methylaniline in Advanced Chemical Fields

Medicinal Chemistry and Pharmaceutical Intermediates

2-(Benzyloxy)-5-methylaniline is a substituted aniline (B41778) derivative that serves as a crucial building block in the synthesis of more complex molecules. Its structural features—a primary aromatic amine, a methyl group, and a benzyloxy substituent—provide multiple reactive sites for chemical modification. This versatility makes it a valuable intermediate in medicinal chemistry for the development of novel therapeutic agents. The aniline group can be readily diazotized or acylated, the aromatic ring can undergo electrophilic substitution, and the benzyl (B1604629) ether can be cleaved to reveal a phenol (B47542), allowing for a wide array of chemical transformations.

Role in the Synthesis of Diverse Pharmaceutical Scaffolds

The molecular architecture of this compound makes it an ideal starting material for constructing a variety of heterocyclic scaffolds, which form the core of many pharmaceuticals. The amine group is a key functional handle for building nitrogen-containing rings, which are ubiquitous in bioactive compounds. For instance, aniline derivatives are fundamental in the synthesis of quinazolines, quinolines, and benzodiazepines—scaffolds known for their diverse pharmacological activities. ijcce.ac.irnih.gov

The benzyloxy group not only serves as a protecting group for a phenol but also influences the electronic properties and reactivity of the aromatic ring. This substituent is integral to scaffolds like benzyloxyquinoxalines and nih.govacs.orgingentaconnect.com-triazolo[1,5-a]quinoxalin-4(5H)-ones, which are recognized as important structural templates for designing novel biologically active compounds. nih.govfrontiersin.org The synthesis of macrocyclic arenes containing nitrogen has also been advanced through the use of aniline-based building blocks, leading to the creation of novel host-guest systems and functional materials. mdpi.com The presence of the methyl group further modifies the steric and electronic environment, allowing for fine-tuning of the molecule's properties during the synthesis of complex drug candidates.

Precursor for the Development of Bioactive Molecules and Derivatives

As a chemical precursor, this compound is instrumental in the development of targeted bioactive molecules. Its structure is particularly relevant in the synthesis of enzyme inhibitors. A notable application is in the creation of monoamine oxidase (MAO) inhibitors, which are used in the treatment of neurological disorders.

Research has demonstrated that incorporating a benzyloxy pharmacophore into various molecular motifs, such as chalcones, can lead to potent and selective inhibitors of human MAO-B (hMAO-B). nih.gov Studies on a series of benzyloxy-substituted chalcones revealed that the position of the benzyloxy group is critical for activity, with para-substitution on one of the aromatic rings resulting in enhanced hMAO-B inhibition. nih.gov This highlights the role of the benzyloxyaniline moiety as a key component in designing molecules that can selectively interact with specific biological targets.

| Compound ID | Description | hMAO-B IC50 (µM) | Selectivity Index (SI) for hMAO-B |

|---|---|---|---|

| B10 | Thiophene-substituted A-ring, para-benzyloxy B-ring | 0.067 | 504.791 |

| B15 | Ethoxy-substituted A-ring, para-benzyloxy B-ring | 0.120 | 287.600 |

Strategies for Lead Compound Optimization and Prodrug Design

In drug discovery, once a "hit" compound with desired biological activity is identified, it undergoes lead optimization to improve its drug-like properties. nih.gov Derivatives of this compound can be systematically modified to enhance efficacy, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies guide these modifications. For example, altering the substitution pattern on the benzyl ring or replacing the methyl group with other alkyl or functional groups can modulate a compound's potency and selectivity. researchgate.net

Furthermore, the principles of prodrug design can be applied to overcome challenges like poor solubility or bioavailability. researchgate.net A prodrug is an inactive or less active molecule that is converted into the active drug in vivo. researchgate.net The aniline nitrogen of this compound is a prime site for creating amide or carbamate (B1207046) linkages to a promoiety. mdpi.com This promoiety can be designed to be cleaved by specific enzymes at the target site, releasing the active drug. mdpi.com For example, a para-acetoxybenzyl ester has been used as a promoiety to create a prodrug of a glutamate (B1630785) carboxypeptidase II inhibitor, which improved plasma levels of the parent drug after oral administration. nih.gov Similarly, the benzyloxy group itself could be part of a larger promoiety designed for targeted release. This strategic modification can enhance the therapeutic index of a drug by concentrating its effect where it is needed most. researchgate.net

Molecular Recognition Studies and Ligand Design in Biological Systems

The design of effective ligands hinges on understanding and optimizing the non-covalent interactions between a small molecule and its biological target, a process known as molecular recognition. nih.govwhba1990.orgrsc.org The structural elements of this compound provide a foundation for designing ligands with high affinity and selectivity. The two aromatic rings (aniline and benzyl) can participate in π-π stacking and hydrophobic interactions within a receptor's binding pocket. nih.gov The ether oxygen can act as a hydrogen bond acceptor, while the aniline nitrogen can be a hydrogen bond donor.

In the context of MAO-B inhibitors derived from benzyloxy-containing scaffolds, molecular docking studies have shown that π-π stacking interactions are crucial for stabilizing the ligand-enzyme complex. nih.gov Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are computational strategies that can be employed to refine derivatives of this compound. nih.gov By modeling the interactions between a ligand and its target protein, researchers can predict how chemical modifications will affect binding affinity and rationally design next-generation compounds with improved properties. nih.gov For instance, the design of 4-anilinoquinazoline (B1210976) derivatives as anticancer agents has been guided by such in silico studies to optimize their fit within the target's active site. ijcce.ac.ir

Enzyme Inhibition Mechanisms and Receptor Binding Studies

Derivatives of this compound have been central to the development of potent enzyme inhibitors. Detailed kinetic studies are essential to elucidate their mechanism of action, which can range from reversible competition with the natural substrate to irreversible inactivation of the enzyme. ucl.ac.ukyoutube.com

A key example is the inhibition of monoamine oxidases (MAOs). Research on benzyloxy chalcone derivatives has identified them as potent, selective, and reversible inhibitors of hMAO-B. nih.gov The potency of these inhibitors is quantified by their IC₅₀ (the concentration required to inhibit 50% of enzyme activity) and Kᵢ (the inhibition constant) values. ucl.ac.uk For the most active benzyloxy chalcones, B10 and B15, the Kᵢ values were determined to be in the low nanomolar range, indicating very tight binding to the enzyme. nih.gov Receptor binding studies for other classes of compounds, such as N-(indol-3-ylglyoxylyl)amine derivatives, have used radioligand displacement assays to determine binding affinity (Kᵢ) for specific receptors like the benzodiazepine (B76468) receptor. nih.gov These quantitative studies are critical for understanding the structure-activity relationships and for selecting the most promising candidates for further development. nih.govnih.gov

| Compound ID | Target Enzyme | Ki (µM) | Inhibition Type |

|---|---|---|---|

| B10 | hMAO-B | 0.030 ± 0.001 | Reversible |

| B15 | hMAO-B | 0.033 ± 0.001 | Reversible |

Chemical Genetics and Proteomics Applications in Target Identification

Chemical genetics utilizes small, biologically active molecules as probes to perturb protein function and elucidate biological pathways, analogous to how genetic mutations are used in classical genetics. nih.gov A potent and selective inhibitor derived from this compound could serve as an excellent chemical probe. By introducing this molecule to cells or organisms, researchers can study the resulting phenotype to understand the function of its specific protein target in a complex biological system.

In parallel, chemical proteomics offers powerful tools for identifying the direct protein targets of a small molecule. nih.govingentaconnect.com One common approach is affinity chromatography, where a derivative of the bioactive compound is immobilized on a solid support. acs.org This "bait" is used to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. This method can uncover not only the intended target of a drug but also potential off-target interactions, which is crucial for understanding its full mechanism of action and potential side effects. creative-proteomics.combroadinstitute.org Therefore, a bioactive molecule originating from the this compound scaffold could be instrumental in these advanced techniques for target identification and validation. scbt.comscbt.com

Development of Diagnostic and Imaging Probes Utilizing this compound Derivatives

The development of molecular probes for diagnostic and imaging purposes is a critical area of biomedical research. These probes are designed to detect and visualize specific biological molecules, ions, or events within living systems. Aromatic amines are valuable components in the design of such probes, particularly fluorescent sensors, due to their electronic properties and reactivity.

While research has not specifically detailed the use of this compound in currently established probes, its structural motifs are found in related research. For instance, aromatic secondary amines have been successfully incorporated into fluorescent probes for the sensitive detection of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes. nih.govrsc.org In these probes, the aromatic amine can function as both a reaction site for the analyte and a modulator of the fluorophore's electronic state, often through a photoinduced electron transfer (PeT) mechanism. nih.gov For example, aromatic secondary amines have been attached to BODIPY dyes to create probes that can discriminate between different types of macrophages based on their nitric oxide production, which has potential applications in cancer immunotherapy studies. nih.govrsc.org

Derivatives of this compound could be conceptualized for similar applications. The primary amine group could be transformed into a secondary amine or another functional group that acts as a specific trigger or binding site for a target analyte. The benzyloxy and methyl groups could be used to fine-tune the probe's physical properties, such as solubility, lipophilicity, and cellular uptake.

Another strategy involves using the amine group to react with a target, leading to a change in fluorescence. Fluorescent chemosensors have been designed where an aldehyde group serves as a binding site for primary aromatic amines, resulting in the formation of an imine and a corresponding change in the fluorescence signal. tandfonline.com This principle could be inverted, where a derivative of this compound is part of a system designed to detect molecules containing reactive aldehyde groups.

Table 1: Potential Roles of Aromatic Amine Moieties in Diagnostic Probes

| Probe Type | Role of Aromatic Amine | Potential Application |

| Analyte-Reactive Probes | Serves as a reaction site for specific analytes (e.g., nitric oxide derivatives), leading to a change in fluorescence. nih.govrsc.org | Imaging signaling molecules in cells, disease diagnosis. |

| Binding Site Probes | Acts as a recognition site for target molecules (e.g., through imine formation with aldehydes). tandfonline.com | Detection of specific metabolites or environmental contaminants. |

| Fluorophore Component | The aromatic amine itself can be inherently fluorescent or can be derivatized to enhance fluorescence yield. researchgate.net | General cellular imaging, tracking of probe distribution. |

In silico ADME Prediction and Pharmacokinetics Modeling

Before a chemical compound can be considered for therapeutic or diagnostic applications, its pharmacokinetic profile must be thoroughly evaluated. This profile is often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. In modern drug discovery, computational methods, known as in silico modeling, are employed early in the development process to predict these properties, saving significant time and resources. nih.goveijppr.com

For a molecule like this compound, in silico tools such as SwissADME can predict a range of physicochemical and pharmacokinetic parameters. nih.gov These predictions are based on the compound's structure and are calculated using quantitative structure-activity relationship (QSAR) models. nih.gov

Key ADME parameters that would be modeled for this compound or its derivatives include:

Lipophilicity (LogP): The octanol-water partition coefficient is crucial for predicting membrane permeability and absorption. The presence of two aromatic rings in this compound suggests a relatively high lipophilicity.

Aqueous Solubility: This parameter affects how a compound is formulated and its absorption in the gastrointestinal tract.

Gastrointestinal (GI) Absorption: Models predict the likelihood of a compound being absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: This predicts whether a compound can cross into the central nervous system, which is critical for neurological drugs but undesirable for others.

Cytochrome P450 (CYP) Inhibition: Predicting interactions with major metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) is vital to assess potential drug-drug interactions. Aromatic amines are known to undergo metabolic activation by CYP enzymes. nih.gov

Plasma Protein Binding: The extent to which a compound binds to proteins like albumin in the blood affects its distribution and availability to target tissues.

Physiologically based pharmacokinetic (PBPK) modeling takes these predictions a step further. PBPK models are complex mathematical representations of the body's organs and blood flow, used to simulate the ADME processes of a compound over time. nih.gov For aromatic amines, PBPK modeling can help integrate data from animal studies and in vitro experiments to predict human pharmacokinetics and assess cancer risk by modeling metabolic activation pathways and DNA adduct formation. nih.govacs.org

Table 2: Key Parameters in In Silico ADME Prediction

| Parameter | Description | Relevance for this compound |

| Lipophilicity (LogP) | Measures a compound's affinity for fatty vs. aqueous environments. | The two aromatic rings would likely result in a high LogP, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Aqueous Solubility | The maximum amount of a substance that can dissolve in water. | May be limited due to the hydrophobic nature of the molecule. |

| Human Intestinal Absorption | Percentage of the compound absorbed from the intestine. | High lipophilicity often correlates with high passive absorption. |

| BBB Permeation | Ability to cross the blood-brain barrier. | Could be possible, depending on size, polarity, and other factors. |

| CYP Enzyme Interaction | Predicts if the compound inhibits or is a substrate for key metabolic enzymes. | The amine group is a likely site for metabolic N-oxidation by CYP enzymes. nih.gov |

| Drug-Likeness | Evaluates if the structure adheres to common properties of known drugs (e.g., Lipinski's Rule of Five). | Would be assessed based on molecular weight, LogP, and hydrogen bond donors/acceptors. |

Materials Science and Polymer Chemistry

The amine functionality of this compound makes it a valuable monomer or precursor for the synthesis of a variety of advanced polymeric materials. Aromatic amines are widely used in polymer chemistry to impart rigidity, thermal stability, and specific electronic properties to the final material.

Development of Functional Dyes and Pigments Based on this compound Derivatives

Aniline and its derivatives are foundational precursors in the synthesis of a vast array of synthetic dyes and pigments. researchgate.net The primary amino group (-NH₂) of the aniline ring is readily converted into a diazonium salt upon reaction with nitrous acid. This process, known as diazotization, creates a highly reactive diazonium ion (Ar-N₂⁺) that can subsequently couple with electron-rich aromatic compounds, such as phenols or other anilines, to form azo compounds (Ar-N=N-Ar'). britannica.com These azo compounds are characterized by their extended π-conjugated systems, which are responsible for their strong absorption of visible light and, consequently, their vibrant colors. britannica.com

Theoretically, this compound can serve as the diazo component in such syntheses. The specific substituents on the aromatic ring—the electron-donating methyl group and the bulky benzyloxy group—would influence the electronic properties and steric environment of the resulting azo dye. These modifications are crucial for tuning the final color (bathochromic or hypsochromic shifts) and for imparting other functional properties such as solubility, lightfastness, and affinity for specific substrates like textiles or polymers. researchgate.net Post-functionalization of dyes derived from aniline precursors can also be used to introduce reactive groups, enabling their covalent bonding to surfaces or biomolecules. rsc.orgrsc.org

Table 1: Potential Dye Classes Derivable from Aniline Precursors

| Dye Class | General Synthetic Route | Key Functional Group | Potential Influence of this compound |

|---|---|---|---|

| Azo Dyes | Diazotization of aniline followed by azo coupling | -N=N- (Azo group) | Substituents (benzyloxy, methyl) would modify the color and fastness properties. |

| Triphenylmethane Dyes | Oxidation and condensation of aniline derivatives | Triphenylmethane core | The aniline moiety could be incorporated into the dye's core structure. britannica.com |

| Functional Dyes | Post-synthesis modification to add reactive moieties | Varies (e.g., acyl, triazinyl) | Could serve as a scaffold for dyes used in sensing or biological labeling. rsc.org |

Applications in Nanotechnology and Nanomedicine Research

The field of nanotechnology often utilizes aniline and its derivatives for the synthesis of conductive polymers, most notably polyaniline (PANI). PANI is a material of significant interest due to its tunable electrical conductivity, environmental stability, and straightforward synthesis via oxidative polymerization. Research has demonstrated that aniline oligomers can self-assemble into nanosheets, which may subsequently roll into nanotubular structures. acs.org These nanostructures are being explored for applications in electronics, sensors, and energy storage.

Derivatives such as this compound could theoretically be polymerized, either alone or as a copolymer with aniline, to create new functional polymers. The presence of the benzyloxy and methyl groups would alter the polymer's properties, such as solubility in organic solvents, processability, and the final morphology of the nanostructures. In nanomedicine, aniline-based polymers and nanoparticles are investigated for roles in biosensing and drug delivery. acs.org For instance, the conductivity of polyaniline nanowires can be exploited for the sensitive detection of biological molecules. acs.org

Design and Synthesis of Smart Materials and Chemosensors

Smart materials are designed to respond to external stimuli, and chemosensors are a prominent class of such materials. Aniline derivatives are frequently incorporated into fluorescent chemosensors due to their electron-donating properties, which are crucial for mechanisms like photoinduced electron transfer (PeT). rsc.orgresearchgate.net In a typical PeT-based sensor, the aniline nitrogen atom can donate a lone pair of electrons to a fluorophore, quenching its fluorescence. Upon interaction with an analyte, such as a proton (H⁺) in an acidic environment, the lone pair becomes protonated, inhibiting the PeT process and causing a "turn-on" of fluorescence. researchgate.net

The this compound scaffold contains the essential aniline nitrogen for such sensing mechanisms. It could be integrated into more complex molecules, like BODIPY dyes or pyrene-based luminogens, to create novel chemosensors. rsc.orgosti.gov The sensitivity and selectivity of such a sensor could be fine-tuned by its specific molecular structure. Furthermore, polymers and films made from aniline derivatives have been shown to be sensitive to analytes like ammonia (B1221849) and moisture, indicating their potential for use in the design of chemical sensors for environmental and industrial monitoring. rsc.orgacs.org While lignin (B12514952) and vanillin (B372448) have been explored for smart materials, the versatility of aniline derivatives provides a distinct route for creating synthetic smart polymers. nih.govrsc.org

Research into Optical, Electronic, and Magnetic Properties of Derived Materials

Materials derived from substituted anilines are known to possess interesting and tunable physical properties. The electronic properties of copolymers of aniline have been studied, showing that the incorporation of substituted anilines can create new materials with unique characteristics. researchgate.net For example, theoretical studies using density functional theory (DFT) have been employed to predict the electronic and optical properties, such as ionization potential and band gap, of co-oligomers containing aniline. physchemres.org

Polymers derived from this compound would be expected to be optically active and possess specific electronic properties due to the combination of the aniline backbone and the benzyloxy substituent. Research on related systems, such as poly(o-methoxy aniline)-silver nanocomposites, has shown that the electronic behavior of such materials can range from electrical switching to rectification, depending on the nanoparticle size and density within the polymer matrix. rsc.org Furthermore, magnetic properties have been observed in certain polyaniline-based composites, an area of research that could be extended to new polymers derived from precursors like this compound. researchgate.net

Table 2: Predicted Physicochemical Properties of Aniline-Derived Materials

| Property | Influencing Factors | Potential Application |

|---|---|---|

| Optical | π-conjugation length, substituents | Dyes, optical sensors, non-linear optics researchgate.net |

| Electronic | Doping level, polymer structure, band gap | Conductive polymers, transistors, electronic sensors physchemres.orgrsc.org |

| Magnetic | Interchain spin interactions, composite materials | Data storage, spintronics researchgate.net |

Catalysis and Organic Reactions

Role as a Ligand Precursor in Coordination Chemistry